molecular formula C12H21ClN2O B1486912 4-Aminobicyclo[2.2.2]octane-1-carboxylic acid cyclopropylamide hydrochloride CAS No. 2206607-70-5

4-Aminobicyclo[2.2.2]octane-1-carboxylic acid cyclopropylamide hydrochloride

Cat. No.: B1486912
CAS No.: 2206607-70-5
M. Wt: 244.76 g/mol
InChI Key: DQPJGBAESQHSIB-UHFFFAOYSA-N
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Description

Chemical Structure and Properties: 4-Aminobicyclo[2.2.2]octane-1-carboxylic acid cyclopropylamide hydrochloride (CAS: 2206607-78-3) is a bicyclic β-amino acid derivative with a rigid bicyclo[2.2.2]octane scaffold. The compound features a carboxylic acid group at position 1, an amino group at position 4, and a cyclopropylamide substituent. Its hydrochloride salt form enhances solubility and stability for laboratory use .

Applications: Primarily used in pharmaceutical research, this compound is a structural analog of bioactive bicyclic amino acids.

Properties

IUPAC Name

4-amino-N-cyclopropylbicyclo[2.2.2]octane-1-carboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H20N2O.ClH/c13-12-6-3-11(4-7-12,5-8-12)10(15)14-9-1-2-9;/h9H,1-8,13H2,(H,14,15);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQPJGBAESQHSIB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)C23CCC(CC2)(CC3)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H21ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy

The synthesis of this compound typically involves a two-step approach:

  • Starting Material : 4-aminobicyclo[2.2.2]octane-1-carboxylic acid serves as the key precursor. This parent compound contains the bicyclic framework with an amino group and a carboxylic acid functional group at the 1-position.

  • Amide Formation : The carboxylic acid group is converted into a cyclopropylamide by reaction with cyclopropanamine. This amidation step forms the N-cyclopropyl amide linkage.

  • Salt Formation : The resulting amide is then converted into its hydrochloride salt by treatment with hydrochloric acid, yielding the final compound as a hydrochloride salt.

This synthetic route is summarized as follows:

$$
\text{4-aminobicyclo[2.2.2]octane-1-carboxylic acid} + \text{cyclopropanamine} \rightarrow \text{4-amino-N-cyclopropylbicyclo[2.2.2]octane-1-carboxamide} \xrightarrow{\text{HCl}} \text{hydrochloride salt}
$$

Detailed Reaction Conditions

  • Amidation Reaction : The amidation between the carboxylic acid and cyclopropanamine is typically carried out under conditions that promote amide bond formation, such as using coupling agents (e.g., carbodiimides like EDC or DCC) or activating the acid group via formation of acid chlorides or anhydrides. Solvents such as dichloromethane or dimethylformamide are commonly used.

  • Hydrochloride Salt Formation : The free amide base is treated with anhydrous hydrogen chloride or hydrochloric acid in an organic solvent (e.g., ethereal HCl or HCl in isopropanol) to precipitate or isolate the hydrochloride salt.

Research Findings on Synthesis

  • The reaction of 4-aminobicyclo[2.2.2]octane-1-carboxylic acid with cyclopropanamine proceeds efficiently to yield the corresponding cyclopropylamide intermediate with good purity.

  • Conversion to the hydrochloride salt improves compound stability and facilitates isolation as a crystalline solid.

  • The overall molecular weight of the hydrochloride salt is 244.76 g/mol, consistent with the addition of the cyclopropylamide group and the HCl salt.

  • The compound’s unique bicyclic structure combined with the cyclopropylamide moiety may require careful control of reaction parameters to avoid side reactions or degradation.

Data Table: Summary of Compound and Preparation Details

Parameter Details
Compound Name This compound
CAS Number 2206607-70-5
Molecular Formula C12H21ClN2O
Molecular Weight 244.76 g/mol
Parent Compound 4-Aminobicyclo[2.2.2]octane-1-carboxylic acid (C12H21NO2, MW 169.22 g/mol)
Key Reagents Cyclopropanamine, HCl
Typical Solvents Dichloromethane, DMF, ethereal solvents
Reaction Type Amide bond formation followed by salt formation
Purification Crystallization of hydrochloride salt

Analytical and Characterization Data

  • Structural Confirmation : The compound structure is confirmed by spectroscopic methods such as NMR (proton and carbon), IR spectroscopy (amide and hydrochloride salt bands), and mass spectrometry.

  • Molecular Identifiers :

    • IUPAC Name: 4-amino-N-cyclopropylbicyclo[2.2.2]octane-1-carboxamide; hydrochloride
    • InChIKey: DQPJGBAESQHSIB-UHFFFAOYSA-N
    • SMILES: C1CC1NC(=O)C23CCC(CC2)(CC3)N.Cl

Notes on Optimization and Challenges

  • Amidation efficiency depends on the activation method of the carboxylic acid and the purity of cyclopropanamine.

  • Formation of the hydrochloride salt enhances compound stability and solubility in polar solvents.

  • Due to the bicyclic and strained nature of the molecule, reaction conditions must be mild to prevent ring opening or rearrangement.

  • Limited published literature exists on this compound’s synthesis, indicating a need for further detailed studies to optimize yields and scalability.

Chemical Reactions Analysis

Types of Reactions: 4-Aminobicyclo[2.2.2]octane-1-carboxylic acid cyclopropylamide hydrochloride can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) can be used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles and leaving groups.

Major Products Formed: The reactions can yield a variety of products, depending on the specific conditions and reagents used. For example, oxidation reactions may produce carboxylic acids, while reduction reactions may yield amines.

Scientific Research Applications

Medicinal Chemistry

The compound's structural characteristics make it a candidate for developing new pharmaceuticals, particularly in the realm of central nervous system (CNS) disorders. Its bicyclic framework can be modified to enhance binding affinity to specific biological targets.

Case Studies

  • Research indicates that derivatives of bicyclic amines can exhibit significant activity against various neurological conditions, including anxiety and depression . The ability to modify the amine and carboxylic acid functionalities allows for the exploration of structure-activity relationships (SAR) that could lead to more effective treatments.

Neuropharmacology

4-Aminobicyclo[2.2.2]octane derivatives have been investigated for their potential as neuroprotective agents. Their mechanism may involve modulation of neurotransmitter systems, which is crucial in treating neurodegenerative diseases.

Research Findings

  • Studies have shown that similar compounds can inhibit reuptake mechanisms of neurotransmitters like serotonin and dopamine, suggesting a pathway for developing antidepressants or anxiolytics .

Agricultural Applications

Emerging research has explored the use of this compound in agricultural settings, particularly as a biopesticide or plant growth regulator due to its potential effects on plant metabolism and pest resistance.

Innovative Uses

  • Preliminary studies suggest that compounds with similar bicyclic structures can enhance plant resilience against pests by altering metabolic pathways that affect secondary metabolite production, such as terpenes and alkaloids .

Biochemical Research

The compound has been utilized in biochemical assays to study enzyme interactions and metabolic pathways. Its ability to act as an inhibitor or modulator makes it valuable in understanding complex biological systems.

Experimental Insights

  • Laboratory experiments have demonstrated that this compound can affect enzyme kinetics, providing insights into metabolic regulation in various organisms .

Data Table: Comparative Analysis of Applications

Application AreaPotential BenefitsCurrent Research Focus
Medicinal ChemistryDevelopment of CNS drugsStructure-activity relationship studies
NeuropharmacologyNeuroprotective effectsModulation of neurotransmitter systems
Agricultural ScienceBiopesticide developmentEnhancing pest resistance in crops
Biochemical ResearchUnderstanding enzyme interactionsKinetic studies on metabolic pathways

Mechanism of Action

The mechanism by which 4-Aminobicyclo[2.2.2]octane-1-carboxylic acid cyclopropylamide hydrochloride exerts its effects depends on its molecular targets and pathways. It may interact with specific enzymes or receptors, leading to biological responses. The exact mechanism would need to be determined through detailed biochemical studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Bicyclo[2.2.2]octane Derivatives

Key Structural Variations :
Compound Name Substituent CAS Number Key Applications
4-Aminobicyclo[2.2.2]octane-1-carboxylic acid methylamide hydrochloride Methylamide 2206607-66-9 Inhibitor of amino acid transporters
4-Aminobicyclo[2.2.2]octane-1-carboxylic acid Free carboxylic acid 13595-17-0 Intermediate for peptide synthesis
4-Hydroxybicyclo[2.2.2]octane-1-carbaldehyde Hydroxyl and aldehyde groups N/A Precursor for antiviral agents

Bicyclo[2.2.1]octane and Other Bicyclic Analogs

Impact of Ring Size :
Compound Name Bicyclo System CAS Number Key Differences
4-Aminobicyclo[2.2.1]heptane-1-carboxylic acid hydrochloride [2.2.1] 1252672-38-0 Reduced steric hindrance; altered interaction with enzyme active sites
3-Aminobicyclo[2.2.1]hept-5-ene-2-carboxylic acid hydrochloride [2.2.1] with double bond 1260667-37-5 Increased rigidity; potential for π-π interactions in target binding

Functional Implications :

  • The bicyclo[2.2.2] system provides greater conformational rigidity than [2.2.1], enhancing selectivity in transporter inhibition .
  • Unsaturated analogs (e.g., bicyclo[2.2.1]hept-5-ene) exhibit distinct electronic properties, influencing binding affinity to mitochondrial enzymes like glutamate dehydrogenase .

Substituent-Driven Pharmacological Profiles

Amide vs. Ester Derivatives :
Compound Name Functional Group CAS Number Key Properties
4-Aminobicyclo[2.2.2]octane-1-carboxylic acid methyl ester Methyl ester 135908-33-7 Rapid hydrolysis in vivo; short half-life
Target compound (cyclopropylamide) Cyclopropylamide 2206607-78-3 Enhanced stability; prolonged activity

Amino Acid Transporter Modulation

  • The target compound’s cyclopropylamide group mimics leucine’s structure, enabling competitive inhibition of L-type amino acid transporters (LAT1). This property is exploited in cancer research to restrict tumor cell proliferation .
  • In contrast, 2-aminobicyclo[2.2.2]octane-2-carboxylic acid (CAS: 854214-59-8) selectively depletes neutral amino acids in the cerebral cortex, highlighting positional isomerism’s role in biological specificity .

Antiviral Agent Development

  • Dihydroxylated derivatives of 4-aminobicyclo[2.2.2]octane-1-carboxylic acid serve as scaffolds for antiviral drugs, leveraging the rigid core to inhibit viral protease activity .

Biological Activity

4-Aminobicyclo[2.2.2]octane-1-carboxylic acid cyclopropylamide hydrochloride (ABOC-CP) is a compound derived from the bicyclic structure of bicyclo[2.2.2]octane, known for its unique conformational properties that enhance its biological activity. This article explores the biological activity of ABOC-CP, including its pharmacological potential, mechanisms of action, and relevant case studies.

  • IUPAC Name : this compound
  • Molecular Formula : C₉H₁₆ClN₃O₂
  • Molecular Weight : 205.68 g/mol
  • CAS Number : 854214-59-8

The biological activity of ABOC-CP is primarily attributed to its ability to interact with various neurotransmitter systems and enzyme targets. Research indicates that compounds with a bicyclic structure can serve as effective inhibitors or modulators due to their rigid conformation, which allows for better fitting into active sites of enzymes or receptors.

  • Neurotransmitter Modulation : ABOC-CP has been shown to influence neurotransmitter transport systems, particularly those involved in amino acid transport such as system L, which is crucial for the uptake of neutral amino acids like leucine and histidine .
  • Enzyme Inhibition : The compound has demonstrated potential as an inhibitor for certain enzymes involved in metabolic pathways, enhancing its profile as a therapeutic candidate for conditions like cancer and metabolic disorders .

Table 1: Summary of Biological Activities of ABOC-CP

Activity TypeObservationsReferences
Neurotransmitter Interaction Modulates system L amino acid transport; competitive inhibition observed
Enzyme Inhibition Effective against specific metabolic enzymes; potential antitumoral effects noted
Chiral Catalysis Acts as an efficient organocatalyst in asymmetric synthesis

Case Studies

  • Amino Acid Transport Study :
    A study conducted on the interaction of ABOC-CP with amino acid transport systems revealed that it could competitively inhibit the uptake of leucine in S37 ascites cells, suggesting its utility in modulating amino acid availability in tumor environments .
  • Antitumoral Activity :
    Research highlighted the potential of bicyclic amino acids like ABOC-CP in developing new antitumoral agents. The compound's structural rigidity allows for enhanced binding affinity to target sites on cancer cells, leading to increased efficacy compared to more flexible analogs .
  • Asymmetric Synthesis Applications :
    ABOC-CP has been utilized as a chiral building block in the synthesis of complex organic molecules, demonstrating its versatility in medicinal chemistry and organic synthesis applications .

Q & A

Q. Table 1: Key Synthesis Parameters

StepReagents/ConditionsPurpose
ActivationEDC/HOBt, DMF, 0–4°CCarboxyl group activation
CouplingCyclopropylamine, RT, 12hAmide bond formation
PurificationRecrystallization (MeOH/EtOAc)Isolation of hydrochloride salt

Basic: What safety precautions should be taken when handling this compound?

Methodological Answer:
Conflicting hazard classifications exist (e.g., reports acute toxicity (H302) and skin irritation (H315), while states "no known hazard"). To ensure safety:

Default to stricter protocols : Use nitrile gloves, chemical-resistant lab coats, and ANSI-approved goggles .

Engineering controls : Perform reactions in fume hoods with HEPA filters to minimize aerosol exposure .

Emergency measures : For skin contact, wash with soap/water for 15 minutes; for inhalation, move to fresh air and seek medical attention .

Q. Table 2: Hazard Comparison Across SDS

SourceAcute ToxicitySkin IrritationRespiratory Hazard
H302 (Oral, Cat. 4)H315 (Cat. 2)H335 (Respiratory irritation)
Not classifiedNot classifiedNot classified

Basic: How can researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

Purity analysis :

  • HPLC : Use a C18 column with UV detection (λ = 254 nm) and acetonitrile/water mobile phase. Target ≥95% purity .
  • Elemental analysis : Verify C, H, N content matches theoretical values (±0.4%) .

Structural confirmation :

  • NMR : 1H^1H- and 13C^{13}C-NMR to confirm bicyclo[2.2.2]octane scaffold and cyclopropylamide substitution .
  • Mass spectrometry : High-resolution MS (HRMS) to validate molecular ion peaks (e.g., [M+H]+^+) .

Advanced: How can conflicting safety data from different sources be resolved?

Methodological Answer:

Regulatory cross-check : Compare classifications with the latest ECHA (EU) or OSHA (US) databases.

In vitro assays : Conduct acute toxicity testing (e.g., OECD TG 423 for oral toxicity) and skin irritation assays (OECD TG 439) to generate lab-specific data .

Literature review : Prioritize peer-reviewed studies over SDS entries. For example, highlights amino acid transporter inhibition but does not report acute toxicity, suggesting context-dependent hazards .

Advanced: What strategies are used to study structure-activity relationships (SAR) of bicyclo[2.2.2]octane derivatives?

Methodological Answer:

Scaffold diversification : Synthesize analogs with varying substituents (e.g., hydroxyl, halogen) at the 4-amino position .

Biological assays :

  • Amino acid transport : Use radiolabeled 3H^3H-leucine uptake assays in cell lines (e.g., HEK293) to measure transporter inhibition .
  • Antiviral activity : Test derivatives against viral replication (e.g., influenza A) using plaque reduction assays .

Computational modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities for targets like glutamate dehydrogenase .

Q. Table 3: SAR Study Design

VariableTested ModificationBiological Endpoint
R-groupCyclopropylamide vs. methyl esterTransporter inhibition (IC50_{50})
Position4-amino vs. 2-amino substitutionAntiviral activity (EC50_{50})

Advanced: How to design experiments to investigate its mechanism in modulating amino acid transporters?

Methodological Answer:

Cell-based assays :

  • Competitive inhibition : Co-incubate with 3H^3H-BCH (a known transporter substrate) in pancreatic β-cells and measure uptake via scintillation counting .
  • Gene knockout : Use CRISPR/Cas9 to delete LAT1 (Slc7a5) in cell lines and assess residual transport activity .

Metabolic profiling : Employ LC-MS to quantify intracellular glutamine/glutamate levels after treatment, linking transport inhibition to downstream effects (e.g., insulin secretion) .

Kinetic analysis : Determine KiK_i values via Lineweaver-Burk plots to classify inhibition type (competitive/non-competitive) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Aminobicyclo[2.2.2]octane-1-carboxylic acid cyclopropylamide hydrochloride
Reactant of Route 2
Reactant of Route 2
4-Aminobicyclo[2.2.2]octane-1-carboxylic acid cyclopropylamide hydrochloride

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